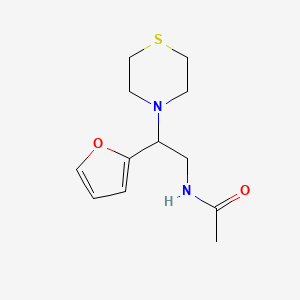

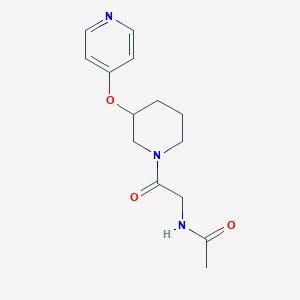

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide, also known as Furan-2-yl-thiomorpholine-2-yl-acetamide (FTA) is a chemical compound that has recently gained attention in the field of scientific research. It is a thiomorpholine derivative that has been synthesized for various applications, including medicinal chemistry and biological research.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Characterization : N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide derivatives have been synthesized and structurally characterized. The process involved single crystal X-ray diffraction and DFT calculations, providing insights into molecular crystal structures and intermolecular interactions in crystals (Sun et al., 2021).

Crystallography and Computational Studies : The compound's crystal structure has been extensively studied, including the confirmation of molecular structures through spectroscopic techniques and comparison with density functional theory (DFT) calculations. This approach helps in understanding the geometric bond lengths and angles of the compound (Bai et al., 2011).

Pharmacological Potential

- Anticonvulsant Activities : Research has indicated the potential of alpha-acetamido-N-benzylacetamide derivatives, which include furan-2-yl compounds, in exhibiting anticonvulsant properties. These compounds have shown effectiveness in the maximal electroshock-induced seizure test in mice (Kohn et al., 1993).

Synthesis Methods

- Innovative Synthesis Techniques : New methods for the synthesis of various derivatives have been developed, showcasing the compound's versatility in chemical synthesis. This includes the use of one-pot procedures and specific catalysis for efficient preparation (Cassidy et al., 2005).

Antifungal Applications

- Antifungal Agents : Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, closely related to the compound , have demonstrated fungicidal properties against various fungal species. This highlights the potential application in antifungal therapies (Bardiot et al., 2015).

Corrosion Inhibition

- Corrosion Inhibition : N-[morpholin-4-yl(phenyl)methyl]acetamide, a related compound, has shown efficacy as a corrosion inhibitor for mild steel in hydrochloric acid medium. This suggests potential applications in material science and engineering (Nasser & Sathiq, 2016).

Chemical Reactions and Derivatives

- Chemical Reactions and New Derivatives : Various studies have focused on creating new derivatives and understanding the chemical reactions involving compounds with furan-2-yl and acetamide groups. These studies contribute to the broader knowledge of chemical properties and potential applications (Krishnaraj & Muthusubramanian, 2012).

Mechanism of Action

Target of Action

It’s known that furan derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

It’s known that furan derivatives have diverse biological activities .

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10(15)13-9-11(12-3-2-6-16-12)14-4-7-17-8-5-14/h2-3,6,11H,4-5,7-9H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBSKNDVLAYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=CO1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2465545.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2465553.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2465556.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2465559.png)

![4-(dipropylsulfamoyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2465561.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2465564.png)

![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)